molecular formula C8H5Cl3N2O B2439723 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile CAS No. 135250-39-4

1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile

Cat. No. B2439723
CAS RN: 135250-39-4
M. Wt: 251.49
InChI Key: AVCQHFRVCBHISQ-UHFFFAOYSA-N
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Description

“1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile” is a chemical compound with the CAS Number: 67858-52-0 . It has a molecular weight of 254.5 . The IUPAC name for this compound is 1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrole-3-carbaldehyde .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H6Cl3NO2/c1-12-3-5(4-13)2-6(12)7(14)8(9,10)11/h2-4H,1H3 . This code provides a unique identifier for chemical substances, and can be used to generate a 2D or 3D structure of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 118-123 degrees Celsius .

Scientific Research Applications

Synthesis and Molecular Docking

1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile serves as a precursor in the synthesis of novel pyridine and fused pyridine derivatives. These derivatives have been subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins. This demonstrates the potential of such compounds in drug discovery and development processes, especially for targeting specific proteins of interest in various diseases (Flefel et al., 2018).

Corrosion Inhibition

Compounds related to 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile, such as 5-(phenylthio)-3H-pyrrole-4-carbonitriles, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is crucial in industries where metal durability and longevity are paramount. The corrosion inhibition is achieved through the adsorption of these compounds on the metal surface, providing a protective layer against corrosive agents (Verma et al., 2015).

Antimicrobial and Antioxidant Activities

Derivatives synthesized from compounds similar to 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile have shown promising antimicrobial and antioxidant activities. These properties are essential for developing new therapeutic agents capable of combating infectious diseases and mitigating oxidative stress-related conditions (Al-Adiwish et al., 2017).

Kinase Inhibition

The development of kinase inhibitors is another significant application area. For instance, a scalable synthesis route for a potent kinase inhibitor utilized a derivative of 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile. These kinase inhibitors play a crucial role in treating various cancers by targeting specific kinase enzymes involved in cancer cell proliferation and survival (Arunachalam et al., 2019).

Surface Chemistry and Adsorption Properties

The study of heterocyclic derivatives related to 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile has expanded into surface chemistry, specifically in understanding adsorption properties on C-steel surfaces in corrosive environments. This research contributes to the development of more effective corrosion inhibitors and surface protectants in industrial applications (Hameed et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-methyl-5-(2,2,2-trichloroacetyl)pyrrole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3N2O/c1-13-4-5(3-12)2-6(13)7(14)8(9,10)11/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCQHFRVCBHISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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